molecular formula C12H12N2 B1603664 1-(4-Vinylbenzyl)-1H-imidazole CAS No. 78430-91-8

1-(4-Vinylbenzyl)-1H-imidazole

Cat. No.: B1603664
CAS No.: 78430-91-8
M. Wt: 184.24 g/mol
InChI Key: RURRSGMFTZVXKB-UHFFFAOYSA-N
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Description

1-(4-Vinylbenzyl)-1H-imidazole is an organic compound that features both a vinyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Vinylbenzyl)-1H-imidazole can be synthesized through a substitution reaction involving 1H-imidazole and 4-vinylbenzyl chloride. The reaction typically occurs in the presence of a base, such as potassium carbonate, and an appropriate solvent, like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the substitution process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Vinylbenzyl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(4-Vinylbenzyl)-1H-imidazole involves its ability to interact with various molecular targets. The imidazole ring can coordinate with metal ions, forming complexes that exhibit antimicrobial properties. Additionally, the vinyl group allows for polymerization, leading to the formation of materials with specific mechanical and chemical properties .

Comparison with Similar Compounds

1-(4-Vinylbenzyl)-1H-imidazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[(4-ethenylphenyl)methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-2-11-3-5-12(6-4-11)9-14-8-7-13-10-14/h2-8,10H,1,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURRSGMFTZVXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592372
Record name 1-[(4-Ethenylphenyl)methyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78430-91-8
Record name 1-[(4-Ethenylphenyl)methyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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